What are the chemical properties of Ethyl 2,4-dimethylpiperazine-1-carboxylate?
What are the chemical properties of Ethyl 2,4-dimethylpiperazine-1-carboxylate?
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2,4-dimethylpiperazine-1-carboxylate
Abstract
Ethyl 2,4-dimethylpiperazine-1-carboxylate is a disubstituted piperazine derivative featuring an ethyl carbamate at the 1-position and two methyl groups at the 2- and 4-positions. As a member of the piperazine class, this compound is of significant interest to the drug development community. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and basicity, while also serving as a versatile linker for pharmacophoric elements.[1] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and potential applications of Ethyl 2,4-dimethylpiperazine-1-carboxylate, offering field-proven insights for its use in research and development.
Physicochemical and Structural Properties
The core structure consists of a piperazine ring in a chair conformation, which minimizes steric strain. The ethyl carbamate group at the N1 position and the methyl group at the N4 position introduce specific electronic and steric features that dictate the molecule's overall properties. The methyl group at the C2 position introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers.
Chemical Structure
The structure of Ethyl 2,4-dimethylpiperazine-1-carboxylate is depicted below. The presence of the carbamate group significantly influences the basicity of the adjacent N1 nitrogen by delocalizing its lone pair of electrons, while the N4 nitrogen remains a basic tertiary amine.
Caption: 2D Structure of Ethyl 2,4-dimethylpiperazine-1-carboxylate.
Core Properties
While specific experimental data for this exact derivative is not widely published, its properties can be reliably predicted based on well-characterized analogs such as Ethyl 4-methylpiperazine-1-carboxylate.[2]
| Property | Value (Predicted/Calculated) | Source/Basis |
| Molecular Formula | C₉H₁₈N₂O₂ | - |
| Molecular Weight | 186.25 g/mol | [3] |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar piperazine carbamates |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from similar structures |
| Density | ~1.05 g/mL | Analogy to similar piperazine carbamates |
| Solubility | Soluble in water, methanol, ethanol, chloroform, DCM | Based on piperazine core and ethyl carbamate group |
| pKa (of N4-H⁺) | ~8.5 - 9.5 | The N4 tertiary amine is basic; electron-withdrawing effect of N1-carbamate slightly reduces this. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following is a predicted profile based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The spectrum is predicted to be complex due to the chair conformation of the piperazine ring and potential diastereotopic protons.
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Ethyl Group (Carbamate):
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-O-CH₂-CH₃: A quartet at δ 4.1-4.2 ppm (J ≈ 7.1 Hz). The electronegative oxygen and carbonyl group deshield these protons.
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-O-CH₂-CH₃: A triplet at δ 1.2-1.3 ppm (J ≈ 7.1 Hz).
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Piperazine Ring Protons: These protons will appear as a series of complex multiplets between δ 2.2 and 3.7 ppm . The protons on carbons adjacent to the N1-carbamate (C2, C6) will be shifted downfield (δ ~3.4-3.7 ppm) compared to those adjacent to the N4-amine (C3, C5) (δ ~2.3-2.6 ppm).[4]
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Methyl Groups:
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C2-CH₃: A doublet at δ 1.0-1.2 ppm . Its coupling to the C2 proton will create the doublet.
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N4-CH₃: A singlet at δ 2.2-2.3 ppm . This is a characteristic chemical shift for an N-methyl group on a piperazine ring.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
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Carbonyl Carbon (-C=O): A signal at δ 155-156 ppm . This is characteristic of a carbamate carbonyl.[5]
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Ethyl Group Carbons:
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-O-CH₂-: A signal around δ 60-61 ppm .
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-CH₃: A signal around δ 14-15 ppm .
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Piperazine Ring Carbons: Signals will appear in the range of δ 40-55 ppm . Carbons adjacent to the N1-carbamate (C2, C6) will be slightly upfield compared to those adjacent to the N4-amine (C3, C5) due to the electronic effects.
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Methyl Group Carbons:
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C2-CH₃: A signal around δ 15-18 ppm .
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N4-CH₃: A signal around δ 45-46 ppm .
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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C=O Stretch (Carbamate): A strong, sharp absorption band at 1690-1710 cm⁻¹ . This is a highly diagnostic peak.
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C-H Stretch (Aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹ .
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C-O Stretch (Ester): A strong band in the region of 1220-1260 cm⁻¹ .
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C-N Stretch: Bands in the fingerprint region (1000-1200 cm⁻¹ ).
Reactivity and Synthetic Profile
Synthesis Pathway
The most direct and industrially scalable synthesis involves the reaction of 2,4-dimethylpiperazine with an acylating agent like ethyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Causality in Experimental Design:
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Choice of Base: A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used because it is non-nucleophilic and will not compete with the piperazine for the ethyl chloroformate. An inorganic base like K₂CO₃ can also be used in a biphasic system.
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Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants and do not participate in the reaction.
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Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm from the acylation reaction, and then allowed to warm to room temperature to ensure completion.
Caption: Proposed synthesis of the target compound.
Chemical Reactivity
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N4 Position: The tertiary amine at the N4 position is the primary site of basicity and nucleophilicity. It can be protonated to form a salt, alkylated with electrophiles, or participate in other reactions typical of tertiary amines.
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Carbamate Group: The carbamate functional group is generally stable. However, it can be hydrolyzed under strong acidic or basic conditions to yield 2,4-dimethylpiperazine, ethanol, and CO₂. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,2,4-trimethylpiperazine.
Applications in Research and Drug Development
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its value stems from its ability to improve the aqueous solubility and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
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Scaffold for CNS-Active Agents: The piperazine ring is a common feature in drugs targeting the central nervous system (CNS). The tertiary amine at N4 can be protonated at physiological pH, which can be a key interaction motif for receptors and enzymes.
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Linker in Fragment-Based Drug Design: Ethyl 2,4-dimethylpiperazine-1-carboxylate can serve as a versatile, rigid linker to orient different pharmacophoric fragments in three-dimensional space. The N4-methyl group provides a defined substitution vector.
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Enzyme Inhibitors: Piperazine carbamates have been identified as a "privileged chemical scaffold" for developing covalent inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are important targets in pain and inflammation research.[6][7]
Caption: Role of the compound in a typical drug discovery workflow.
Experimental Protocols
The following protocols describe standard, self-validating procedures for the synthesis and characterization of Ethyl 2,4-dimethylpiperazine-1-carboxylate.
Protocol: Synthesis
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Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dimethylpiperazine (5.71 g, 50 mmol) and dichloromethane (DCM, 100 mL).
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Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
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Base Addition: Add triethylamine (TEA, 7.0 mL, 50 mmol) to the stirred solution.
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Reagent Addition: Slowly add ethyl chloroformate (4.78 mL, 50 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
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Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol: ¹H NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh approximately 10-15 mg of the purified compound into a clean vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. It contains a residual proton peak (CHCl₃) at δ 7.26 ppm, which serves as a convenient internal reference.[8]
-
-
Transfer: Transfer the solution to a clean, dry NMR tube.
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Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
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Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to confirm the structure.
Protocol: Purity Assessment by HPLC-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with a 50:50 mixture of acetonitrile and water to create a 10 µg/mL working solution.
-
Chromatography: Inject 5 µL of the working solution onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Elution: Elute the compound using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.
-
Causality: Formic acid is added to the mobile phase to acidify it, which ensures that the basic N4-amine is protonated, leading to sharper, more symmetrical peaks.
-
-
Detection: Monitor the eluent using a UV detector (e.g., at 210 nm, where the carbamate may absorb) and a mass spectrometer (MS) operating in positive electrospray ionization (ESI+) mode.
-
Analysis: The purity is determined from the area percentage of the main peak in the UV chromatogram. The MS will detect the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
References
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Niphakis, M. J., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1704–1714. [Link][6]
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Niphakis, M. J., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. [Link]
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PubChem. (n.d.). Ethyl 4-methylpiperazine-1-carboxylate. PubChem. [Link][2]
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Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link][1]
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Su, Q., et al. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. [Link]
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Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link][5]
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